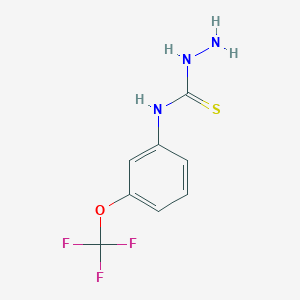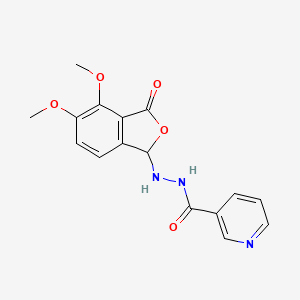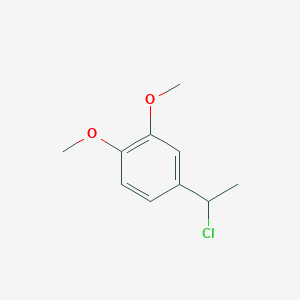
4-(4-Chlorophenyloxycarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyloxycarbonyl)morpholine: is a chemical compound with the following structural formula:
C11H12ClNO3
It consists of a morpholine ring (a six-membered cyclic amine) attached to a phenyl group via an oxycarbonyl (ester) linkage. The chlorophenyl substituent imparts specific properties to the compound.
Vorbereitungsmethoden
Synthetic Routes:
- One synthetic route involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base (such as triethylamine). This leads to the formation of the desired compound.
- Another method utilizes the reaction of 4-chlorobenzoyl isocyanate with morpholine to yield the product.
Industrial Production:
Industrial-scale production typically involves the use of the above synthetic routes. due to its specialized nature, detailed industrial methods may not be widely available.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group may occur, yielding the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions: Reagents like , , and may be employed.
Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols or substituted morpholines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: The compound’s unique structure may find applications in drug design or as a probe for biological studies.
Medicine: Investigations into its potential as a pharmaceutical lead compound are ongoing.
Industry: It could serve as a precursor for specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 4-(4-Chlorophenyloxycarbonyl)morpholine is relatively unique due to its specific combination of functional groups, similar compounds include 4-(4-Chlorobenzoyl)morpholine and 4-Acryloylmorpholine . These compounds share some structural features but differ in their reactivity and applications.
Eigenschaften
Molekularformel |
C11H12ClNO3 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
(4-chlorophenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI-Schlüssel |
ZQDIQOWSBXBLGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)Cl |
Löslichkeit |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)


![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)

![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)




![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)
